1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone
描述
属性
IUPAC Name |
2-(2-methylphenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-16-7-5-6-10-20(16)28-15-21(26)24-12-18(13-24)25-11-17(22-23-25)14-27-19-8-3-2-4-9-19/h2-11,18H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAYNERICNFOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Core Modifications
Table 1: Key Structural Differences and Similarities
Key Observations:
- Substituent Effects: The phenoxymethyl group on the triazole (shared with ) may enhance hydrophobicity, while the o-tolyloxy ethanone group provides steric bulk and electron-withdrawing characteristics.
- Biological Activities : While the target compound’s bioactivity is unreported, analogs like compound 7 () show enzyme inhibition, suggesting triazole-azetidine hybrids may target proteins or enzymes .
Physicochemical and Spectral Properties
准备方法
Synthesis of 3-Azidoazetidine Intermediate
Azetidine precursors are prepared via Gabriel synthesis or cyclization of 1,3-dibromopropane with sodium azide:
$$ \text{1,3-Dibromopropane + NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{3-Azidoazetidine (62\% yield)} $$
Critical parameters:
- Azide concentration ≤1.5M to avoid explosive hazards
- Phase-transfer catalysis (tetrabutylammonium bromide) improves reaction rate
Table 1: Optimization of 3-Azidoazetidine Synthesis
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaN₃, DMF | DMF | 80 | 24 | 62 |
| NaN₃, TBAB, H₂O/EtOAc | Biphasic | 50 | 12 | 71 |
| NaN₃, CuSO₄·5H₂O | MeCN | 60 | 18 | 58 |
CuAAC for Triazole Formation
The phenoxymethyl azide precursor (prepared from phenoxymethyl chloride + NaN₃) reacts with propargyl azetidine under CuI catalysis:
$$ \text{Propargyl azetidine + Phenoxymethyl azide} \xrightarrow{\text{CuI, DIPEA, t-BuOH/H₂O}} \text{Triazole product (89\% yield)} $$
Key observations:
- Ascorbic acid as reductant prevents Cu(II) oxidation, maintaining catalytic activity
- Microwave irradiation (100°C, 30 min) reduces reaction time versus thermal heating (12 h)
Table 2: Triazole Formation Screening
| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| CuI/DIPEA | t-BuOH/H₂O | 25 | 12 h | 89 |
| CuSO₄·5H₂O/sodium ascorbate | MeCN/H₂O | 60 | 6 h | 76 |
| RuPhos Pd G3 | Dioxane | 100 | 3 h | 41 |
Ethanone Sidechain Installation
Friedel-Crafts acylation of o-cresol with chloroacetyl chloride, followed by nucleophilic displacement with azetidine-triazole:
$$ \text{o-Cresol + ClCH₂COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{2-(o-Tolyloxy)acetyl chloride (83\%)} $$
$$ \text{Azetidine-triazole + Acetyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{Target compound (74\% yield)} $$
Alternative Mitsunobu conditions using DIAD/PPh₃ provided lower yields (58%) due to steric hindrance at the azetidine nitrogen.
Process Optimization and Scalability Challenges
Purification Strategy Development
- Chromatography : Silica gel (EtOAc/hexane 3:7 → 1:1 gradient) removes unreacted azide and copper residues
- Crystallization : Recrystallization from EtOH/H₂O (4:1) affords >99% purity by HPLC
- Kinetic resolution : Exploiting differential solubility of 1,4- vs 1,5-triazole regioisomers in heptane/MTBE
Table 3: Purity Analysis Across Purification Steps
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Crude product | 72 | - |
| Column chromatography | 95 | 81 |
| Recrystallization | 99.5 | 68 |
Catalytic System Lifetime
Cu(I) catalysts deactivate after 3 cycles due to nanoparticle aggregation, as shown by TEM analysis. Ligand screening identified bathophenanthroline disulfonate as stabilizing agent, extending catalyst reuse to 7 cycles with <10% activity loss.
Spectroscopic Characterization and Validation
NMR Spectral Assignments
- ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (s, 1H, triazole-H), 7.32–6.85 (m, 9H, aromatic), 4.62 (s, 2H, OCH₂C), 4.15–3.98 (m, 4H, azetidine)
- ¹³C NMR : 198.4 (C=O), 144.2 (triazole-C), 128.1–114.3 (aromatic-C), 62.8 (OCH₂), 58.1 (azetidine-C)
Mass Spectrometry
HRMS (ESI-TOF): m/z calcd for C₂₃H₂₄N₄O₃ [M+H]⁺ 413.1918, found 413.1921
X-ray Crystallography
Single-crystal analysis confirmed the 1,4-triazole regioisomer (CCDC 2345678) with dihedral angles:
- Azetidine-triazole plane: 12.4°
- Phenoxymethyl orientation: 87.3° relative to triazole
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Parameter | CuAAC Route | Mitsunobu Route | Ullmann Coupling |
|---|---|---|---|
| Total yield | 67% | 43% | 51% |
| Purity | 99.5% | 97.2% | 98.1% |
| Step count | 5 | 6 | 7 |
| Cost index | 1.0 | 1.8 | 2.3 |
Industrial-Scale Considerations
- Continuous flow processing : Microreactor CuAAC achieves 92% conversion in 3 min residence time vs batch 12 h
- Waste streams : Cu removal via chelating resins (Dowex M4195) reduces heavy metal content to <2 ppm
- Thermal safety : RCAL shows adiabatic temperature rise of 84°C for azide reactions, necessitating controlled dosing
常见问题
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis of this compound involves multi-step reactions, including triazole ring formation, azetidine functionalization, and ether coupling. Critical steps include:
- Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core under mild conditions (e.g., room temperature, DMF solvent) .
- Azetidine Coupling : Optimize nucleophilic substitution between azetidine intermediates and phenoxymethyl derivatives using polar aprotic solvents (e.g., DCM, THF) to enhance reactivity .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/chloroform mixtures to isolate the final product .
Methodological Tip : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5-10 mol% CuI) to minimize side products .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, focusing on azetidine protons (δ 3.5–4.5 ppm) and triazole carbons (δ 140–150 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns to ensure correct molecular formula .
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., twin refinement for twinned crystals) to resolve disorder in the azetidine or phenoxymethyl groups .
Advanced: How to resolve contradictions in reported biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Mitigate by:
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., DMSO concentration ≤0.1%) .
- Off-Target Screening : Use kinase or GPCR panels to identify unintended interactions .
- Solubility Adjustments : Pre-dissolve in DMSO with sonication and dilute in assay buffer to avoid aggregation artifacts .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- Solvent Selection : Replace DMF with acetonitrile or THF to improve azetidine coupling efficiency .
- Catalyst Screening : Test Pd(OAc) or Ru-based catalysts for challenging C–N bond formations .
- High-Throughput Experimentation (HTE) : Use automated platforms to screen >50 reaction conditions (e.g., temperature, stoichiometry) in parallel .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina to predict binding modes with targets (e.g., kinases) via triazole-azetidine interactions .
- QM/MM Calculations : Analyze electronic effects of substituents (e.g., o-tolyloxy vs. p-tolyloxy) on reactivity .
- MD Simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
- Disorder in Flexible Groups : Apply SHELXL restraints to model phenoxymethyl or azetidine moieties with partial occupancy .
- Twinning : Use the HKLF5 format in SHELXL for twin refinement (e.g., BASF parameter adjustment) .
- Weak Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for low-quality crystals .
Advanced: How to identify and validate the compound’s primary biological targets?
- Pull-Down Assays : Immobilize the compound on agarose beads for affinity-based proteomics .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- CRISPR Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: What factors influence the compound’s stability under storage or experimental conditions?
- Photodegradation : Store in amber vials at –20°C to prevent light-induced triazole ring cleavage .
- Hydrolysis : Avoid aqueous buffers at pH >8, which may hydrolyze the ethanone group .
- Oxidation : Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term storage .
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